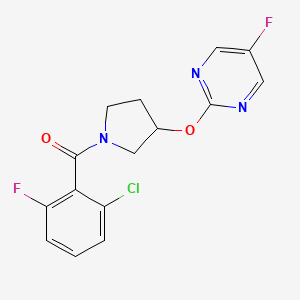
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12ClF2N3O2 and its molecular weight is 339.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with a complex structure that combines a chlorinated phenyl group, a fluorinated pyrimidine moiety, and a pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Structure and Properties
The chemical formula for this compound is C15H12ClF2N3O2, with a molecular weight of 339.72 g/mol. Its structural features are crucial for its biological activity, which includes potential anticancer and antiviral properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClF₂N₃O₂ |
| Molecular Weight | 339.72 g/mol |
| CAS Number | 2034326-56-0 |
Anticancer Properties
Research indicates that This compound may exhibit significant anticancer activity. Computer-aided predictions suggest that its structural characteristics could interfere with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated efficacy against various cancer cell lines, indicating its potential as an anticancer agent .
Antiviral Activity
Similar compounds have shown antiviral efficacy, suggesting that this molecule could be explored for its potential to combat viral infections. The presence of the fluorinated pyrimidine component is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting metabolic pathways relevant to conditions such as diabetes and hypertension. This inhibition could lead to therapeutic effects by modulating enzyme activity within these pathways .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Studies focusing on its binding affinity to various biological targets are essential for elucidating the pharmacodynamics and pharmacokinetics associated with this compound.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique functionalities of This compound in relation to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylquinoline | Contains a quinoline ring | Antimicrobial activity | Unique nitrogen heterocycle |
| 5-Fluoroindole | Fluorinated indole structure | Anticancer properties | Indole's role in neurotransmission |
| 4-Chlorobenzamide | Chlorobenzene with amide group | Analgesic effects | Simple structure with high activity |
This comparison underscores how the unique combination of functionalities in This compound may confer distinct biological properties compared to other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into potential therapeutic applications:
- Anticancer Studies : A study evaluating chloroethyl pyrimidine nucleosides found significant inhibition of cell proliferation in cancer cell lines, suggesting similar mechanisms may be applicable to This compound .
- Fluorinated Compounds : Research on fluorinated pyrimidine derivatives has shown promising results in targeting various cancer types, reinforcing the potential utility of this compound in oncology .
- Enzyme Inhibition Research : Investigations into enzyme inhibitors have revealed that compounds with similar structural motifs can significantly impact metabolic pathways, indicating that further research on this compound's inhibitory effects could yield valuable therapeutic insights .
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXPQHIFXFTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














